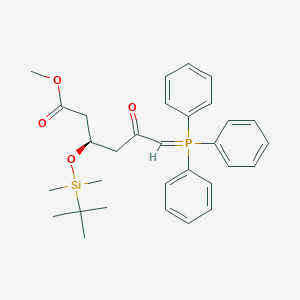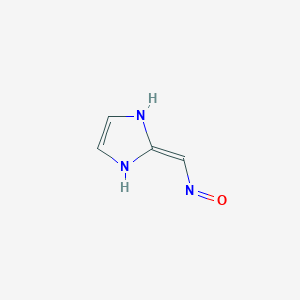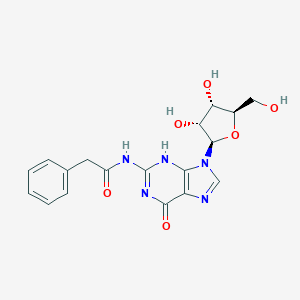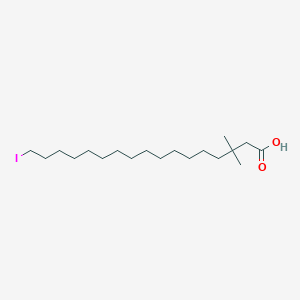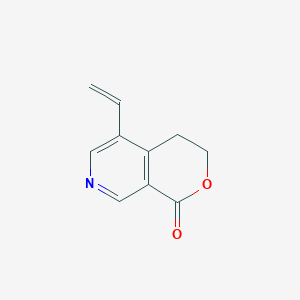
Gentianine
Vue d'ensemble
Description
La gentianine est un alcaloïde dérivé de la pyridine qui a été isolé pour la première fois en 1944 à partir de la plante Gentiana kirilowi . On l'a également trouvé dans d'autres plantes comme Gentiana macrophylla, le fenugrec, Strychnos angolensis et Strychnos xantha . La this compound est un solide cristallin avec un point de fusion de 82-83°C . Elle est connue pour ses propriétés anti-inflammatoires potentielles et a été étudiée pour diverses activités pharmacologiques .
Applications De Recherche Scientifique
Gentianine has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a model compound for studying the reactivity of pyridine-derived alkaloids . In biology, this compound has been investigated for its anti-inflammatory and anti-ulcerogenic activities . In medicine, it has shown potential as a therapeutic agent for treating conditions such as arthritis and stroke . In industry, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Target of Action
Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . This compound’s interaction with these targets contributes to its potential anti-inflammatory action .
Mode of Action
This compound interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that this compound might influence the pathways leading to the production of these pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, this compound can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .
Analyse Biochimique
Biochemical Properties
Gentianine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a base that forms salts, such as the hydrochloride salt, upon treatment with acids
Cellular Effects
This compound has demonstrated the ability to suppress inflammation in various diseases . For instance, it has been shown to promote cell proliferation and reduce inflammation and oxidative stress in AR42J cells in a caerulein-induced acute pancreatitis cell model .
Molecular Mechanism
It has been suggested that this compound’s potential anti-inflammatory action might be partly based on the suppressed production of tumor necrosis factor-a (TNF-a) and interleukin (IL)-6 .
Temporal Effects in Laboratory Settings
It is known that this compound is a crystalline solid with a melting point of 82-83 °C , indicating its stability under normal conditions.
Dosage Effects in Animal Models
This compound has been shown to exert measurable anti-inflammatory and analgesic effects in animal models . The specific effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is likely metabolized in the intestine
Transport and Distribution
Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) . It is possible that similar mechanisms may be involved in the transport and distribution of this compound.
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins in plant cells, which may provide insights into the subcellular localization of this compound.
Méthodes De Préparation
La gentianine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la réaction de la 2-vinylpyridine avec l'acétoacétate d'éthyle en présence d'une base, suivie d'une cyclisation et d'une oxydation pour former la this compound . Les conditions de réaction comprennent généralement des températures allant de 50 à 100°C et l'utilisation de solvants tels que l'éthanol ou le méthanol . Les méthodes de production industrielle de la this compound impliquent souvent l'extraction du composé à partir de sources végétales, suivie d'une purification à l'aide de techniques telles que la chromatographie .
Analyse Des Réactions Chimiques
La gentianine subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications de recherche scientifique dans divers domaines. En chimie, elle est utilisée comme composé modèle pour étudier la réactivité des alcaloïdes dérivés de la pyridine . En biologie, la this compound a été étudiée pour ses activités anti-inflammatoires et anti-ulcéreuses . En médecine, elle a montré un potentiel en tant qu'agent thérapeutique pour le traitement de pathologies telles que l'arthrite et les accidents vasculaires cérébraux . Dans l'industrie, la this compound est utilisée dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique .
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires telles que le facteur de nécrose tumorale alpha et l'interleukine-6 . La this compound supprime la production de ces cytokines pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires . Les voies impliquées dans ce mécanisme comprennent l'inhibition de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées .
Comparaison Avec Des Composés Similaires
La gentianine est unique parmi les alcaloïdes dérivés de la pyridine en raison de ses activités pharmacologiques spécifiques et de sa structure chimique . Des composés similaires comprennent la gentiananine, la gentianadine et la gentianamine, qui ont été isolés de plantes telles que Gentiana turkestanorum et Gentiana olivieri . Ces composés partagent des similitudes structurales avec la this compound mais présentent des propriétés pharmacologiques différentes .
Propriétés
IUPAC Name |
5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZYFAJQPLJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963141 | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439-89-4 | |
| Record name | Gentianine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


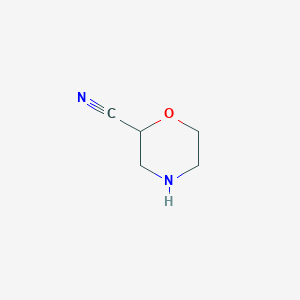
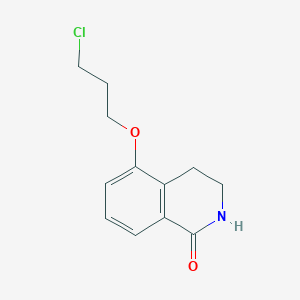
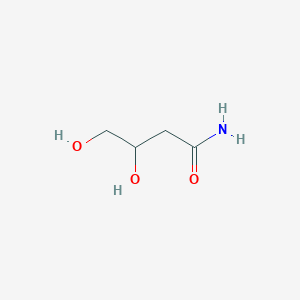
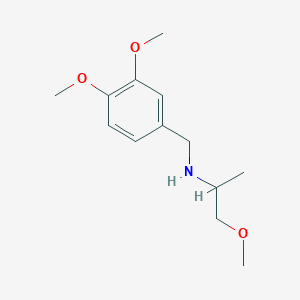

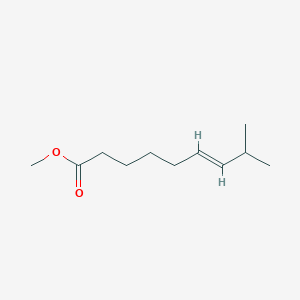
![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
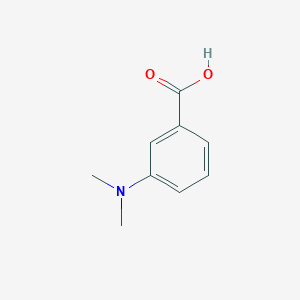
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
